2-Chloro-5-methyl-6-phenylnicotinaldehyde

Description

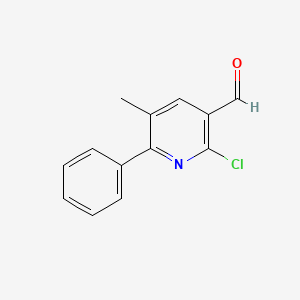

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-6-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-7-11(8-16)13(14)15-12(9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPSBTYRVUBXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C2=CC=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30826331 | |

| Record name | 2-Chloro-5-methyl-6-phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30826331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876345-31-2 | |

| Record name | 2-Chloro-5-methyl-6-phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30826331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Chloro-5-methylpyridine is a common intermediate, synthesized via chlorination of 5-methylpyridine derivatives using chlorinating agents such as phosphoryl trichloride or chlorine gas under controlled conditions.

- 2-Chloro-6-methylaniline can be prepared from 3-chloro-5-methyl-4-nitroaniline through diazotization and reduction steps, providing an amine intermediate useful for further functionalization.

Detailed Research Findings and Reaction Conditions

Example Synthetic Procedure (Inferred)

Step 1: In a four-neck flask equipped with stirring and reflux condenser, dissolve 5-methylpyridine in 1,2,4-trichlorobenzene. Add phosphoryl trichloride dropwise at 80 °C and reflux for 4-6 hours. Cool, wash the organic layer sequentially with saturated sodium bicarbonate and sodium chloride solutions, dry over anhydrous sodium sulfate, and evaporate solvent to obtain 2-chloro-5-methylpyridine.

Step 2: Convert 2-chloro-5-methylpyridine to 6-bromo-2-chloro-5-methylpyridine by bromination if necessary. Then perform Suzuki coupling with phenylboronic acid in the presence of Pd(PPh3)4 catalyst and K2CO3 in DMF at 100 °C for 12 hours to yield 2-chloro-5-methyl-6-phenylpyridine.

Step 3: Subject the compound to lithiation with n-BuLi at -78 °C, followed by addition of DMF to formylate at the 6-position, affording this compound after workup.

Step 4: Purify the crude product by recrystallization from isopropanol with activated carbon treatment to achieve high purity.

Notes on Reaction Optimization and Yields

- The chlorination step yields are generally high (>85%) with proper control of temperature and reagent stoichiometry.

- Phenyl substitution via Suzuki coupling typically gives moderate to good yields (60-80%) depending on the catalyst and reaction time.

- Formylation yields vary with method; directed lithiation offers regioselectivity but requires stringent temperature control.

- Purification steps are critical to remove side products and achieve purity >99%, as confirmed by HPLC or NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-6-phenylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 2-Chloro-5-methyl-6-phenylnicotinic acid.

Reduction: 2-Chloro-5-methyl-6-phenylnicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-methyl-6-phenylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-6-phenylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity or receptor function. The presence of the chlorine and phenyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

6-Chloronicotinaldehyde (2-Chloro-5-formylpyridine)

- Molecular Formula: C₆H₄ClNO

- Molar Mass : 141.56 g/mol

- Melting Point : 77–81°C .

- Key Differences: Lacks the methyl and phenyl substituents present in the target compound. Simpler structure results in lower molecular weight and higher polarity, enhancing solubility in polar solvents like ethanol or acetone. Reactivity: The absence of steric hindrance from methyl/phenyl groups facilitates faster nucleophilic addition at the aldehyde group compared to the target compound.

5-Chloro-6-methoxynicotinaldehyde

- Molecular Formula: C₇H₆ClNO₂

- Molar Mass : 171.58 g/mol .

- Key Differences :

- Methoxy group at position 6 instead of phenyl.

- The electron-donating methoxy group increases electron density on the pyridine ring, altering reactivity in electrophilic substitution reactions.

- Lower lipophilicity compared to the phenyl-substituted target compound, affecting membrane permeability in biological systems.

2-Chloro-5-fluoro-6-methylnicotinic Acid

- Molecular Formula: C₇H₅ClFNO₂

- Molar Mass : 189.57 g/mol .

- Key Differences :

- Carboxylic acid group replaces the aldehyde, significantly increasing acidity (pKa ~2–3) and enabling salt formation.

- Fluorine substituent introduces strong electron-withdrawing effects, enhancing stability against hydrolysis but reducing nucleophilicity.

Methyl 6-Chloro-5-nitronicotinate

- Molecular Formula : C₇H₅ClN₂O₄

- Molar Mass : 216.58 g/mol .

- Key Differences :

- Nitro and ester groups create a highly electron-deficient aromatic ring, favoring electrophilic substitution at position 4.

- The ester group offers stability under acidic conditions but limits reactivity compared to aldehydes.

Data Table: Structural and Physicochemical Comparison

Biological Activity

2-Chloro-5-methyl-6-phenylnicotinaldehyde, with the CAS number 876345-31-2, is a chlorinated derivative of nicotinaldehyde that exhibits intriguing biological activities. This compound's unique structure, characterized by a chloro group at the 2-position, a methyl group at the 5-position, and a phenyl group at the 6-position of the nicotinaldehyde backbone, suggests potential applications in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the chlorination of 5-methyl-6-phenylnicotinaldehyde using chlorinating agents like thionyl chloride or phosphorus pentachloride in inert solvents such as dichloromethane under controlled temperatures to ensure selective chlorination. The compound can undergo various reactions, including oxidation to form carboxylic acids and reduction to alcohols, highlighting its versatility in synthetic organic chemistry.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and potentially modulating receptor functions. The aldehyde group in this compound can form covalent bonds with nucleophilic residues in proteins, affecting their activity.

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and phenyl groups can significantly influence its binding affinity and specificity towards these targets. For instance, studies have shown that similar compounds can act as competitive inhibitors for various enzymes, indicating that this compound may possess similar inhibitory properties against certain biological pathways .

Case Studies

- Enzyme Inhibition : In studies involving nicotinamide metabolism, related compounds have been shown to act as potent competitive inhibitors for nicotinamide adenine dinucleotide (NAD)-dependent enzymes . The kinetic parameters indicated that these compounds could effectively modulate enzyme activity, suggesting potential therapeutic applications.

- Microbial Degradation : A study on microbial degradation revealed that certain bacteria could utilize related compounds as carbon sources. For example, strain CNP-8 was capable of degrading chlorinated nitrophenols, including derivatives of this compound . The degradation kinetics demonstrated a correlation between substrate concentration and microbial growth rates, indicating the compound's potential environmental impact.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Chloro at position 2, methyl at position 5, phenyl at position 6 | Potential enzyme inhibitor |

| 2-Chloro-5-methyl-6-phenylpyridine | Similar substitution pattern with pyridine ring | Different biological activity profile |

| 2-Chloro-5-methyl-6-phenylnicotinic acid | Carboxylic acid instead of aldehyde | Increased solubility and reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-methyl-6-phenylnicotinaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis typically involves halogenation and formylation of the pyridine core. For example, a Pd-catalyzed cross-coupling reaction may introduce the phenyl group, followed by regioselective chlorination. Optimization includes:

- Using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling (reaction time: 12–24 hrs, 80–100°C) .

- Purification via column chromatography (hexane/ethyl acetate gradient) to isolate intermediates.

- Monitoring reaction progress with TLC or LC-MS to minimize side products .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Look for aldehyde proton signals at δ 9.8–10.2 ppm and aromatic protons in δ 7.0–8.5 ppm. Chlorine and methyl substituents cause distinct splitting patterns .

- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS can verify the molecular ion peak (expected m/z ~231) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE: Safety goggles (EN166 standard), nitrile gloves, and lab coats to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer :

- Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles. Discrepancies in aldehyde geometry (e.g., planarity) may arise from crystal packing effects .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate conformational preferences .

- Dynamic NMR : Probe temperature-dependent shifts to identify fluxional behavior in solution .

Q. What strategies optimize yield in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(II) vs. Pd(0) catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) for aryl halide activation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require lower temps to avoid aldehyde oxidation .

- Additives : Use K₂CO₃ or Cs₂CO₃ as bases to deprotonate intermediates and accelerate coupling .

Q. How does the chloro substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing Cl group activates the pyridine ring for SNAr reactions. For example:

- Amination : React with amines (e.g., benzylamine) in DMF at 120°C to replace Cl with NH-R groups .

- Hydrolysis : Use NaOH/EtOH to convert Cl to OH, but competing aldehyde oxidation may require protective groups .

Q. How can researchers design experiments to study interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins .

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases or proteases) .

- Fluorescence Quenching : Monitor tryptophan emission changes in proteins upon ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.